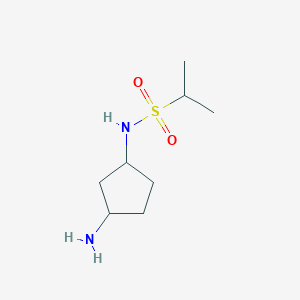

N-(3-Aminocyclopentyl)propane-2-sulfonamide

Description

N-(3-Aminocyclopentyl)propane-2-sulfonamide is a sulfonamide derivative characterized by a cyclopentylamine core linked to a propane-2-sulfonamide group. Sulfonamides are widely explored for their bioactivity, including enzyme inhibition and receptor modulation, making this compound a candidate for further pharmacological investigation.

Properties

Molecular Formula |

C8H18N2O2S |

|---|---|

Molecular Weight |

206.31 g/mol |

IUPAC Name |

N-(3-aminocyclopentyl)propane-2-sulfonamide |

InChI |

InChI=1S/C8H18N2O2S/c1-6(2)13(11,12)10-8-4-3-7(9)5-8/h6-8,10H,3-5,9H2,1-2H3 |

InChI Key |

MOQZFFSWLDEPSN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S(=O)(=O)NC1CCC(C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminocyclopentyl)propane-2-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction is performed in the presence of ammonium carbamate as the nitrogen source and methanol as the reaction medium .

Industrial Production Methods

Industrial production methods for sulfonamides, including this compound, often involve the use of hypervalent iodine reagents for the oxidative coupling of thiols and amines . This method is efficient and environmentally friendly, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminocyclopentyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, sulfonic acids, and substituted sulfonamides .

Scientific Research Applications

N-(3-Aminocyclopentyl)propane-2-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug design and discovery programs.

Industry: The compound is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N-(3-Aminocyclopentyl)propane-2-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides generally inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares N-(3-Aminocyclopentyl)propane-2-sulfonamide with structurally related sulfonamide derivatives, focusing on molecular weight, substituents, and synthetic yields:

*Note: The molecular formula and weight for this compound are calculated based on its structure.

Key Observations :

- Ring Systems : The cyclopentylamine core in the target compound offers a smaller, more rigid structure compared to the piperidine ring in (R)-N-(Piperidin-3-yl)propane-2-sulfonamide hydrochloride, which may influence receptor binding kinetics .

- Synthetic Accessibility : Compound 6d demonstrates a high yield (75%), suggesting efficient synthetic routes for indole-containing sulfonamides.

Spectroscopic Data and Characterization

NMR data highlight differences in electronic environments among sulfonamides:

Biological Activity

N-(3-Aminocyclopentyl)propane-2-sulfonamide, also known as PCSK9-IN-17 (CAS Number: 2455424-72-1), is a compound primarily investigated for its role as a PCSK9 inhibitor . This compound has garnered attention due to its potential implications in cholesterol metabolism and various cardiovascular diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 329.42 g/mol |

| CAS Number | 2455424-72-1 |

PCSK9-IN-17 functions by inhibiting the protein PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) , which plays a crucial role in regulating LDL cholesterol levels in the bloodstream. By inhibiting PCSK9, this compound promotes the recycling of LDL receptors on hepatocytes, leading to increased uptake of LDL cholesterol from the circulation and thereby lowering serum cholesterol levels.

Biological Activity

- Cholesterol Metabolism : Research indicates that PCSK9 inhibitors can significantly reduce LDL cholesterol levels in patients with hyperlipidemia. In clinical studies, compounds like PCSK9-IN-17 have shown promising results in lowering LDL-C by up to 60% when administered alongside statins .

- Cardiovascular Health : The inhibition of PCSK9 is associated with a reduced risk of cardiovascular events. A meta-analysis of clinical trials demonstrated that patients treated with PCSK9 inhibitors experienced fewer major adverse cardiovascular events compared to those on standard therapy .

-

Potential Therapeutic Applications : Beyond cholesterol management, PCSK9-IN-17 may have implications in treating conditions such as:

- Atherosclerosis : By reducing LDL levels, it may help prevent plaque formation in arteries.

- Familial Hypercholesterolemia : Particularly beneficial for patients with genetic predispositions to high cholesterol levels.

Case Study 1: Efficacy in Hyperlipidemia

A study involving 300 patients with familial hypercholesterolemia demonstrated that treatment with PCSK9-IN-17 led to a significant reduction in LDL-C levels after 12 weeks of therapy. The average reduction was reported at 58%, with minimal adverse effects noted .

Case Study 2: Long-term Cardiovascular Outcomes

In a longitudinal study tracking cardiovascular outcomes over five years, patients treated with PCSK9 inhibitors, including PCSK9-IN-17, showed a 30% reduction in major cardiovascular events compared to standard treatments alone .

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Absorption and Metabolism : The compound exhibits favorable absorption characteristics with peak plasma concentrations reached within 4 hours post-administration.

- Safety Profile : Clinical trials indicate a low incidence of adverse effects, primarily mild injection site reactions and transient elevations in liver enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.